molecular formula C9H13N3O B13678020 N-Hydroxy-6-isopropylpicolinimidamide

N-Hydroxy-6-isopropylpicolinimidamide

Cat. No.: B13678020
M. Wt: 179.22 g/mol
InChI Key: LIYUKRGFQARBDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy-6-isopropylpicolinimidamide is a chemical compound that belongs to the class of N-hydroxy amidines. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the N-hydroxy group and the isopropyl substituent on the picolinimidamide backbone imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-6-isopropylpicolinimidamide typically involves the reaction of 6-isopropylpicolinonitrile with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the desired amidine by treatment with a suitable dehydrating agent such as phosphorus oxychloride or thionyl chloride.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the addition of reagents and maintain the reaction temperature.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-6-isopropylpicolinimidamide undergoes various chemical reactions, including:

    Oxidation: The N-hydroxy group can be oxidized to form N-oxide derivatives.

    Reduction: The compound can be reduced to the corresponding amine.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine.

    Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

N-Hydroxy-6-isopropylpicolinimidamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-Hydroxy-6-isopropylpicolinimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The N-hydroxy group can form hydrogen bonds with active site residues, while the isopropyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxybenzimidazole: Similar in structure but with a benzimidazole backbone.

    N-Hydroxysuccinimide: Contains a succinimide ring instead of a picolinimidamide backbone.

    Amidoximes: Compounds with an amino and a hydroxymino function on the same carbon.

Uniqueness

N-Hydroxy-6-isopropylpicolinimidamide is unique due to the presence of the isopropyl group on the picolinimidamide backbone, which imparts distinct chemical properties and enhances its potential for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

N'-hydroxy-6-propan-2-ylpyridine-2-carboximidamide

InChI

InChI=1S/C9H13N3O/c1-6(2)7-4-3-5-8(11-7)9(10)12-13/h3-6,13H,1-2H3,(H2,10,12)

InChI Key

LIYUKRGFQARBDR-UHFFFAOYSA-N

Isomeric SMILES

CC(C)C1=NC(=CC=C1)/C(=N/O)/N

Canonical SMILES

CC(C)C1=NC(=CC=C1)C(=NO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.